molecular formula C20H18N2O2S B2576114 N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide CAS No. 852138-85-3

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2576114
CAS No.: 852138-85-3
M. Wt: 350.44
InChI Key: WVXREIKVLMVHPS-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is a synthetic organic compound that features a complex structure combining an indole moiety with a naphthalene sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the naphthalene sulfonamide group is known for its role in enhancing the solubility and bioavailability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole derivative is then methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the methylated indole derivative in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The use of automated reactors and in-line purification systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Research: It is used as a probe to study biological pathways involving indole derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the indole moiety, making it less versatile in biological applications.

    2-methyl-1H-indole: Does not have the sulfonamide group, which affects its solubility and bioavailability.

    Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.

Uniqueness

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is unique due to the combination of the indole and naphthalene sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for a wide range of applications, from drug development to materials science.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-10-18-11-15(6-9-20(18)22-14)13-21-25(23,24)19-8-7-16-4-2-3-5-17(16)12-19/h2-12,21-22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXREIKVLMVHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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